molecular formula C9H13NO3 B1322293 ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 30431-99-3

ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1322293
CAS No.: 30431-99-3
M. Wt: 183.2 g/mol
InChI Key: KYBMUZAFAFBJFQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of various bioactive molecules. It interacts with enzymes such as IRAK4, which is involved in the signaling pathways of the immune response The interaction between this compound and IRAK4 is crucial for inhibiting the kinase activity, thereby modulating the immune response

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting IRAK4, which plays a role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . This inhibition can lead to reduced inflammation and altered gene expression. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, although detailed studies are required to elucidate these effects fully.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of IRAK4, thereby inhibiting its kinase activity This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of NF-κB and MAPK signaling pathways Additionally, this compound may interact with other biomolecules, potentially affecting gene expression and protein synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting inflammatory responses. The degradation products and their potential effects on cellular processes are still being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRAK4 activity, leading to reduced inflammation without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus, and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an IRAK4 inhibitor. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion to various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s impact on metabolic flux and metabolite levels is an area of active research, with potential implications for its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments. Studies have shown that this compound can accumulate in certain tissues, potentially enhancing its therapeutic effects or contributing to toxicity.

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and nucleus Its activity and function may be influenced by post-translational modifications and targeting signals that direct it to specific organelles The compound’s localization to the nucleus is particularly relevant for its role in modulating gene expression and inhibiting IRAK4-mediated signaling pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can be achieved through several methods. One common method involves the oxidation of 4-cyanosiloxane with thiourea chloride, followed by a dehydration reaction with acetic anhydride to form the ester product . The reaction conditions typically involve maintaining a temperature range of 2-8°C and ensuring the reaction is carried out in a sealed, dry environment to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates, particularly those targeting inflammatory pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate can be compared with other similar compounds such as:

  • Ethyl 4-cyanooxane-4-carboxylate
  • Ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate
  • 4-cyano-4-tetrahydropyrancarboxylic acid ethyl ester

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific ester and nitrile functionalities, which provide distinct reactivity and applications .

Properties

IUPAC Name

ethyl 4-cyanooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBMUZAFAFBJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622156
Record name Ethyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30431-99-3
Record name Ethyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-cyanooxane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (22.11 g, 552.1 mmol) in DMF (350 mL) is added ethyl cyanoacetate (23.5 mL, 195 mmol) at 0° C. over 25 min. The reaction mixture is warmed to room temperature for 2 h and it is cooled down to 0° C. again. A solution of 1-chloro-2-(2-chloroethoxy)ethane (31.1 mL, 265.4 mmol) in DMF (50 mL) is added and the reaction mixture is warmed to room temperature for 1 h. Then the reaction mixture is heated at 90° C. for 16 h before the reaction is quenched with ice cold water (180 mL). The mixture is extracted with EtOAc (2×200 mL) and the organic layers are combined, dried (Na2SO4) and concentrated. The crude compound is purified by fractional distillation under high vacuum to afford the title compound (10 g, 25%) as a colorless oil.
Name
Quantity
22.11 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Quantity
31.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
25%

Synthesis routes and methods II

Procedure details

Ethyl cyanoacetate (22.6 g, 0.2 mol) and bis(2-chloroethyl)ether (14 g, 0.1 mol) were added to a suspension of potassium carbonate (70 g, 0.5 mol) in N,N-dimethylformamide (150 ml), and the mixture stirred at 100° C. for 72 hours. The cooled mixture was partitioned between water and diethyl ether (500 ml), the layers separated and the aqueous solution extracted with diethyl ether (3×200 ml). The combined organic solutions were washed with 2N hydrochloric acid (3×100 ml), brine (2×100 ml), dried (MgSO4) and evaporated under reduced pressure to give a yellow oil. This crude product was purified by column chromatography on silica gel using ethyl acetate:cyclohexane (50:50) as eluant, to afford the title compound, 9.3 g.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethyl cyanoacetate (7.0 g) and 1,8-diazabicyclo[5,4,0]undec-7-ene (19 mL) in DMF (310 mL) was stirred at room temperature for 10 min, and cooled to 0° C. To this mixture was added 1,1′-oxybis(2-bromoethane) (15.8 g) at 0° C., and the mixture was stirred at 80° C. for 4 hr and cooled to room temperature. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried and concentrated under reduced pressure to give ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (10.1 g, 89%) as a deep brown oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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